molecular formula C26H22ClN3O2 B14456383 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy- CAS No. 74186-12-2

2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-

Cat. No.: B14456383
CAS No.: 74186-12-2
M. Wt: 443.9 g/mol
InChI Key: ORHMPQAJPKHWEZ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-: is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and pharmaceuticals, due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy- typically involves a multi-step process. The initial step often includes the diazotization of 4-chloro-2-methylaniline, followed by coupling with 2-naphthol to form the azo compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can produce corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a dye in analytical chemistry for the detection and quantification of various substances. Its stability and vibrant color make it suitable for use in spectrophotometric assays.

Biology: In biological research, the compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.

Industry: In the textile industry, it is used as a dye for fabrics due to its excellent colorfastness and resistance to fading.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The compound’s molecular targets include enzymes and receptors, where it can act as an inhibitor or activator, depending on the context. The pathways involved often include redox reactions and interactions with cellular components.

Comparison with Similar Compounds

  • 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-, sodium salt
  • 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-

Comparison:

  • 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-, sodium salt has a similar structure but includes a sodium salt, which can affect its solubility and reactivity.
  • 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- is another azo dye with a slightly different substitution pattern, leading to variations in its chemical and physical properties.

The uniqueness of 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.

Properties

CAS No.

74186-12-2

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

IUPAC Name

4-[(4-chloro-2-methylphenyl)diazenyl]-N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C26H22ClN3O2/c1-3-17-8-5-7-11-23(17)28-26(32)21-15-18-9-4-6-10-20(18)24(25(21)31)30-29-22-13-12-19(27)14-16(22)2/h4-15,31H,3H2,1-2H3,(H,28,32)

InChI Key

ORHMPQAJPKHWEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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